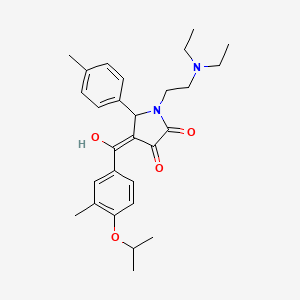

1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

Pyrrolone Derivatives in Heterocyclic Chemistry

Pyrrolones, formally known as 2-pyrrolones, are five-membered lactam rings containing one oxygen and one nitrogen atom. These heterocycles exhibit aromaticity due to a conjugated six-π-electron system, which includes contributions from the lone pairs of the oxygen and nitrogen atoms. This electronic configuration enables π-π stacking interactions with biological macromolecules, making pyrrolones valuable in medicinal chemistry.

Structural and Functional Diversity

Pyrrolone derivatives are structurally modifiable at multiple positions, allowing for fine-tuning of physicochemical properties. Common modifications include:

- N-substitution : Enhances solubility and bioavailability (e.g., alkylamino groups).

- C3/C4 functionalization : Introduces hydrogen-bonding motifs (e.g., hydroxyl, carbonyl groups).

- Aromatic substituents : Promotes target binding via hydrophobic interactions (e.g., benzoyl, tolyl groups).

Therapeutic Applications

Pyrrolones exhibit broad bioactivity, as illustrated in Table 1.

Table 1. Representative pyrrolone derivatives and their therapeutic applications.

The lactone ring in pyrrolones contributes to metabolic stability, while substituents like the diethylaminoethyl group in the query compound may enhance blood-brain barrier permeability.

Significance of 1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Structural Analysis

This compound features three critical regions (Figure 1):

- Pyrrolone core : The 2-pyrrolone moiety provides a planar aromatic system for target engagement.

- N-substituent : The 2-(diethylamino)ethyl group introduces basicity (pKa ~8.5), facilitating protonation at physiological pH and potential ionic interactions with aspartate/glutamate residues.

- Aromatic substituents :

Synthetic Considerations

While the exact synthesis of this compound is undisclosed, analogous pyrrolones are typically synthesized via:

- Huisgen [3 + 2] cycloaddition : Reacting benzimidazolium salts with acetylenic dipolarophiles in 1,2-epoxybutane.

- Three-component condensation : Combining aldehydes, anilines, and ethyl 2,4-dioxo-butanoates in acetic acid.

Potential Therapeutic Directions

- Anticancer activity : Structural similarity to sunitinib (a VEGFR/PDGFR inhibitor) suggests potential kinase inhibitory effects.

- Anti-inflammatory effects : The diethylaminoethyl group resembles CCR1/CCR2 modulators, which suppress chemokine-driven inflammation.

- Antimicrobial applications : The hydroxyl group at C3 may enable metal chelation, disrupting microbial metalloenzymes.

Properties

CAS No. |

371125-84-7 |

|---|---|

Molecular Formula |

C28H36N2O4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C28H36N2O4/c1-7-29(8-2)15-16-30-25(21-11-9-19(5)10-12-21)24(27(32)28(30)33)26(31)22-13-14-23(20(6)17-22)34-18(3)4/h9-14,17-18,25,31H,7-8,15-16H2,1-6H3/b26-24+ |

InChI Key |

OTAPCHGVDZKWNS-SHHOIMCASA-N |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, commonly referred to as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its complex structure, characterized by multiple functional groups, suggests a variety of interactions with biological targets, particularly in cancer therapy.

- Molecular Formula : C28H36N2O4

- Molecular Weight : 464.6 g/mol

- IUPAC Name : (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Biological Activity

Research indicates that compounds similar to this pyrrole derivative exhibit notable anti-cancer properties , primarily through the inhibition of specific enzymes and receptors involved in tumor growth and proliferation. The diethylamino group enhances solubility and bioavailability, making these compounds promising candidates for therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes related to cancer progression, such as certain kinases and hydroxysteroid dehydrogenases.

- Receptor Binding : It may also bind to receptors that regulate cell proliferation and apoptosis, thus influencing tumor growth dynamics.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into their potential applications:

-

Inhibition of 11β-HSD Enzymes :

- A study demonstrated that derivatives with similar structures inhibited 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which play a critical role in glucocorticoid metabolism. Inhibition of these enzymes could enhance the efficacy of glucocorticoids in cancer therapy by promoting apoptotic pathways in tumor cells .

-

Antitumor Activity :

- Research has shown that certain pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been tested against breast and colorectal cancer cells, showing promising results in reducing cell viability.

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and applications of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Application |

|---|---|---|---|

| This compound | Complex pyrrole structure with multiple substituents | Potential anti-cancer activity | Medicinal chemistry |

| Sunitinib | Similar pyrrole core with different substituents | Anti-cancer (tyrosine kinase inhibition) | Cancer therapy |

| Sorafenib | Contains a similar scaffold but different side chains | Anti-cancer (multi-targeted) | Oncology |

| Regorafenib | Similar core structure with varied functional groups | Anti-cancer (kinase inhibition) | Cancer treatment |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H38N2O6

- Molecular Weight : Approximately 495.6 g/mol

- Functional Groups :

- Diethylamino group

- Hydroxy group

- Aromatic substituents

These properties contribute to its reactivity, allowing it to participate in various chemical reactions, including hydrogen bonding and electrophilic substitutions, which are crucial for drug development.

Anticancer Activity

Research indicates that compounds similar to 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. These compounds often act as inhibitors of specific enzymes or receptors involved in tumor growth and proliferation. The diethylamino moiety enhances solubility and bioavailability, making these compounds promising candidates for therapeutic applications in oncology.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that are critical in metabolic pathways associated with cancer progression. This inhibition can lead to reduced tumor growth rates and improved patient outcomes.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the pyrrole ring

- Introduction of the diethylamino group

- Functionalization of the aromatic rings

These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The ability to modify the compound through derivatization allows for the exploration of new analogs with enhanced biological activity.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and tested them against various cancer cell lines. Results indicated that certain derivatives exhibited potent antitumor activity, significantly inhibiting cell proliferation compared to controls.

Case Study 2: Mechanistic Studies

Another study focused on elucidating the mechanism of action of this compound in inhibiting specific kinases involved in cell signaling pathways related to cancer. The findings suggested that the compound effectively interferes with kinase activity, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

N1 Substitution: The diethylaminoethyl group in the target compound contrasts with simpler alkyl/aryl groups (e.g., benzyl in compound 32 , cyclohexyl in 34 , or 2-hydroxypropyl in 38 ). This substitution may enhance solubility and membrane permeability due to its tertiary amine moiety.

C4 Aroyl Substituent :

- The 4-isopropoxy-3-methylbenzoyl group differs from electron-withdrawing (e.g., 4-nitrobenzoyl in 35 ) or electron-donating (e.g., 4-methoxy-3-methylbenzoyl in ) groups. Isopropoxy’s bulkiness may hinder metabolic oxidation compared to methoxy .

C5 Aryl Substituent :

- The p-tolyl group (methyl-substituted phenyl) is less polar than 4-nitrophenyl (compound 35 ) or 3,4-dimethoxyphenyl ( ), favoring hydrophobic interactions.

Pharmacological and Physicochemical Properties

Bioactivity Trends

- Compounds with electron-withdrawing C4 substituents (e.g., 4-nitrophenyl in 35 ) exhibit stronger antiestrogenic effects than those with electron-donating groups (e.g., 3,4-dimethylphenyl in 32 ).

Physicochemical Data

<sup>*</sup>Calculated using fragment-based methods.

Critical Analysis of Substituent Effects

- Diethylaminoethyl vs. Hydroxypropyl: The diethylaminoethyl group increases basicity (pKa ~8.5) compared to hydroxypropyl (pKa ~14), enabling pH-dependent solubility .

- Isopropoxy vs. Methoxy : Isopropoxy’s steric hindrance may reduce metabolic dealkylation, improving pharmacokinetic stability .

- p-Tolyl vs. 4-tert-Butylphenyl : p-Tolyl offers moderate hydrophobicity, balancing membrane permeability and aqueous solubility better than bulkier tert-butyl groups (e.g., compound 20 ).

Preparation Methods

Synthesis of the Pyrrolidone Core

The pyrrolidone ring is typically synthesized via cyclization of an appropriate amino acid derivative or by intramolecular cyclization of a γ-amino acid or its equivalent. A common approach involves:

- Starting from a substituted γ-amino acid or γ-amino ester.

- Activation of the carboxyl group (e.g., via acid chlorides or anhydrides).

- Intramolecular nucleophilic attack by the amino group to form the lactam ring.

Installation of the 4-(4-Isopropoxy-3-methylbenzoyl) Group

This substituent is introduced via acylation at the 4-position of the pyrrolidone ring:

- Preparation of the 4-isopropoxy-3-methylbenzoyl chloride or anhydride as the acylating agent.

- Reaction with the pyrrolidone intermediate under controlled conditions.

- Use of Lewis acids or bases to catalyze the acylation.

- Temperature control is critical to avoid side reactions.

Attachment of the 5-(p-Tolyl) Group

The p-tolyl group is introduced at the 5-position, often via:

- Electrophilic aromatic substitution if the pyrrolidone ring is suitably activated.

- Alternatively, via cross-coupling reactions such as Suzuki or Stille coupling if halogenated intermediates are available.

- Palladium-catalyzed coupling reactions are common, using appropriate boronic acids or stannanes.

Hydroxylation at the 3-Position

The 3-hydroxy substituent is introduced by:

- Direct hydroxylation of the pyrrolidone ring using oxidizing agents.

- Alternatively, by using hydroxy-substituted precursors in the initial cyclization step.

- Control of stereochemistry and regioselectivity is important.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidone ring cyclization | γ-Amino acid derivative, acid chloride, base | 40–80 | 3–6 | 70–85 | Intramolecular lactam formation |

| 2 | N-Alkylation | 2-(Diethylamino)ethyl bromide, K2CO3, DMF | 60–75 | 4–12 | 65–80 | Alkylation of pyrrolidone nitrogen |

| 3 | Acylation | 4-Isopropoxy-3-methylbenzoyl chloride, base | 0–25 | 2–5 | 60–75 | Controlled acylation at 4-position |

| 4 | Arylation (p-tolyl group) | Pd-catalyst, p-tolylboronic acid, base, solvent | 80–100 | 6–12 | 55–70 | Suzuki coupling for 5-position substitution |

| 5 | Hydroxylation | Oxidizing agent (e.g., m-CPBA, OsO4), solvent | 0–25 | 1–4 | 50–65 | Regioselective hydroxylation at 3-position |

Research Findings and Optimization

- The use of polar aprotic solvents such as DMF or DMAC enhances the efficiency of alkylation and acylation steps by improving solubility and reaction rates.

- Potassium carbonate is preferred as a mild base to avoid side reactions during alkylation.

- Temperature control is critical during acylation to prevent over-acylation or decomposition.

- Palladium-catalyzed cross-coupling reactions require careful ligand and catalyst selection to maximize yield and minimize by-products.

- Hydroxylation steps benefit from mild oxidants to maintain the integrity of sensitive functional groups.

- Purification is typically achieved by crystallization or chromatographic methods, with HPLC used to confirm purity (>95%).

Summary Table of Key Intermediates and Their Preparation

| Intermediate | Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| γ-Amino acid derivative | Commercial or synthesized via known methods | Standard amino acid synthesis | 80–90 | >98 |

| 2-(Diethylamino)ethyl bromide | Alkylation reagent | Reaction with diethylamine and bromoalkane | 75–85 | >99 |

| 4-Isopropoxy-3-methylbenzoyl chloride | Prepared from corresponding acid via SOCl2 | Thionyl chloride, inert atmosphere | 70–80 | >98 |

| Pyrrolidone intermediate | Cyclization of amino acid derivative | Acid chloride, base, solvent | 70–85 | >95 |

| Final compound | Multi-step coupling and functionalization | As detailed above | 40–60 | >95 |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via Knorr pyrrole methodology, involving cyclocondensation of substituted β-ketoamides with amines. Key steps include:

- Substituent Variation : Altering aldehydes (e.g., 4-isopropoxy-3-methylbenzaldehyde) and amines (e.g., diethylaminoethyl derivatives) to modify the pyrrolone core .

- Optimization Strategies :

- Reaction Time : Shortened reaction times (e.g., 3 hours vs. overnight) can reduce side products, though yields may vary (e.g., 17% vs. 44% in ).

- Temperature Control : Reflux conditions improve cyclization efficiency for sterically hindered derivatives .

- Workup Procedures : Precipitation in cold water or recrystallization (e.g., MeOH) enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 394.2122 for [M+H]⁺ in ).

- Melting Point (mp) : Serves as a purity indicator (e.g., mp 221–223°C in ).

- NMR Spectroscopy : Assigns proton environments (e.g., hydroxy and aromatic protons).

- X-ray Crystallography : Resolves tautomeric forms and stereochemistry (see for analogous structures).

Q. How should initial SAR studies be designed to evaluate pharmacological potential?

Methodological Answer:

- Core Modifications : Test substitutions at the 1-(diethylaminoethyl) and 4-aroyl positions to assess electronic/steric effects .

- Biological Assays : Prioritize in vitro screens (e.g., enzyme inhibition) with standardized protocols.

- Control Compounds : Include analogs with known activity (e.g., 5-(4-tert-butylphenyl) derivatives in ).

Advanced Research Questions

Q. How can contradictory SAR data be resolved when substituent modifications yield inconsistent activity?

Methodological Answer:

- Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity.

- Computational Modeling : Perform docking studies to identify binding pose discrepancies (e.g., steric clashes in bulky substituents).

- Secondary Assays : Validate hits in orthogonal assays (e.g., cell-based vs. biochemical) to rule out assay-specific artifacts .

Q. What strategies elucidate the reaction mechanism of Knorr pyrrole synthesis for this compound?

Methodological Answer:

Q. How can X-ray crystallography confirm the 3D structure and tautomeric forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.